![molecular formula C11H13N3O2S B2483375 N-(1-(furan-3-yl)propan-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide CAS No. 1795487-08-9](/img/structure/B2483375.png)
N-(1-(furan-3-yl)propan-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of compounds related to N-(1-(furan-3-yl)propan-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide involves several key steps, including the reaction of specific furan and thiadiazole derivatives with other chemical reagents. One example involves the synthesis of thiadiazole derivatives by reacting N2-[(E)-1-(4-methylphenyl)methylidene]-5-(3-methyl-5-[3-methyl-7-(5-[(E)-1-(4-methylphenyl)methylidene]amino-1,3,4-thiadiazol-2-yl)benzo[b]furan-5-yl]methylbenzo[b]furan-7-yl)-1,3,4-thiadiazol-2-amine with thioglycolic acid (Reddy et al., 2010).
Molecular Structure Analysis
The molecular and electronic structures of thiadiazole-based compounds, similar in structure to the compound of interest, have been characterized using techniques such as IR, NMR spectroscopy, and X-ray diffraction (XRD). These studies reveal the compound's crystalline nature and the presence of noncovalent interactions, which are crucial for understanding its reactivity and interactions with biological targets (Çakmak et al., 2022).
Chemical Reactions and Properties
Compounds within this category often exhibit a range of chemical reactions, including electrophilic substitution and reactions with bases, leading to the formation of various derivatives. For instance, the reaction of 5-methyl-4-(1,2,3-thiadiazol-4-yl)furan-2-carboxylic acid ethyl ester with bases has been studied, highlighting the compound's reactivity towards forming thioamides and other derivatives (Remizov et al., 2019).
Physical Properties Analysis
The physical properties of these compounds, including their crystalline structure, thermal stability, and solubility, are essential for their application in drug design and other fields. The crystalline structure, determined through X-ray diffraction, along with thermal stability analyses, provides insights into the compound's stability under various conditions.
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, reactivity towards different reagents, and the potential for forming a wide range of derivatives, are central to the compound's applications. Studies on derivatives of thiadiazole and furan compounds have shown significant antimicrobial activity, suggesting potential applications in pharmaceuticals (Hekal et al., 2021).
properties
IUPAC Name |
N-[1-(furan-3-yl)propan-2-yl]-4-methylthiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2S/c1-7(5-9-3-4-16-6-9)12-11(15)10-8(2)13-14-17-10/h3-4,6-7H,5H2,1-2H3,(H,12,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FASFNKKZEMDSCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NC(C)CC2=COC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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